molecular formula C19H19N3O4S B3727477 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide

2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide

Cat. No.: B3727477
M. Wt: 385.4 g/mol
InChI Key: NFTPUCMHJLGXMN-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide is a complex organic compound that features a quinazoline core structure

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the ethylsulfanyl and benzamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the quinazoline core or the ethylsulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The ethylsulfanyl and benzamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide include other quinazoline derivatives, such as:

  • 4-hydroxy-6,7-dimethoxyquinazoline
  • N-(4-hydroxyquinazolin-2-yl)benzamide
  • Ethylsulfanylquinazoline derivatives

These compounds share structural similarities but may differ in their specific functional groups or overall activity. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

N-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-27-16-8-6-5-7-11(16)17(23)21-19-20-13-10-15(26-3)14(25-2)9-12(13)18(24)22-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTPUCMHJLGXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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